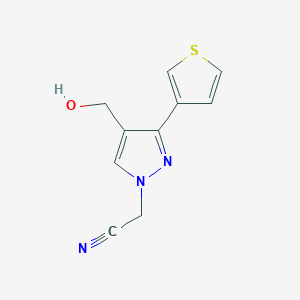

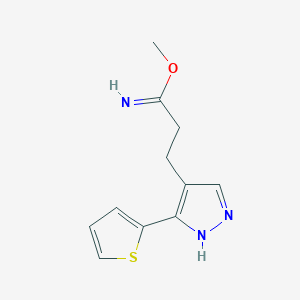

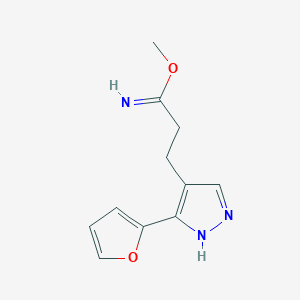

![molecular formula C8H12N2O2 B1482569 Hexahydro-1H-[1,4]oxazino[3,4-c]morpholine-3-carbonitrile CAS No. 1807938-68-6](/img/structure/B1482569.png)

Hexahydro-1H-[1,4]oxazino[3,4-c]morpholine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

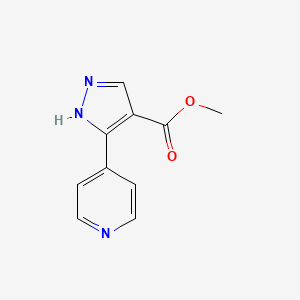

Hexahydro-1H-[1,4]oxazino[3,4-c]morpholine-3-carbonitrile is a chemical compound with the molecular formula C8H12N2O2 . It is available for research use and not intended for human or veterinary use.

Synthesis Analysis

The synthesis of morpholines, which includes this compound, has been a subject of interest due to its widespread availability in natural products and biologically relevant compounds . The synthesis is often performed using 1,2-amino alcohols and their derivatives as the most common starting materials . A sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides has been developed for the synthesis of substituted morpholines .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C8H12N2O2/c9-3-8-4-10-1-2-11-5-7 (10)6-12-8/h7-8H,1-2,4-6H2/t7-,8+/m0/s1 . The molecular weight of this compound is 168.19 g/mol . Physical and Chemical Properties Analysis

This compound is a powder that should be stored at room temperature .Aplicaciones Científicas De Investigación

Innovative Synthesis Methods

Researchers have developed new synthesis methods for morpholine derivatives, including Hexahydro-1H-[1,4]oxazino[3,4-c]morpholine-3-carbonitrile, to expand their availability for scientific research. These methods aim to improve the efficiency and selectivity of chemical reactions, enabling the production of morpholine derivatives with specific functional groups that are valuable in various scientific applications. For instance, a modular approach has been developed for novel 6-amino-7-hydroxysubstituted hexahydro-benzo[1,4]oxazin-3-ones, involving sequential ring-opening of trans-1,4-cyclohexadiene dioxide with amino nucleophiles, highlighting the versatility of morpholine derivatives in chemical synthesis (Scheunemann et al., 2007).

Chemical Transformations and Reactivity

The chemical reactivity and transformations of morpholine derivatives have been extensively studied, revealing their potential in creating complex chemical structures and heterocyclic compounds. For example, the interaction of morpholine derivatives with hydrazine hydrate has been investigated, demonstrating the possibility of obtaining new compounds through recyclization and nucleophilic substitution reactions, which could be crucial for developing new materials and molecules with specific properties (Chumachenko et al., 2015).

Potential Biological Activities

While excluding specific details on drug use and side effects, it's notable that morpholine derivatives, including those similar to this compound, have been explored for their potential biological activities. These studies often aim to identify compounds with promising biological properties that could serve as leads for the development of new therapeutic agents. For example, the evaluation of the antioxidant activity of certain morpholine derivatives has shown that they possess significant antioxidant properties, suggesting their potential utility in medicinal chemistry and pharmaceutical research (Firpo et al., 2019).

Safety and Hazards

The safety information for Hexahydro-1H-[1,4]oxazino[3,4-c]morpholine-3-carbonitrile indicates that it is potentially dangerous . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves/protective clothing/eye protection/face protection .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Hexahydro-1H-[1,4]oxazino[3,4-c]morpholine-3-carbonitrile involves the cyclization of a precursor compound containing a nitrile group and an amine group. The cyclization reaction is carried out under acidic conditions to form the oxazinomorpholine ring.", "Starting Materials": [ "4-cyanobutanal", "1,2-diaminocyclohexane", "acetic acid", "sodium acetate", "sulfuric acid", "ethanol" ], "Reaction": [ "Step 1: 4-cyanobutanal is reacted with 1,2-diaminocyclohexane in ethanol to form the imine intermediate.", "Step 2: The imine intermediate is hydrolyzed with acetic acid and sodium acetate to form the corresponding amine.", "Step 3: The amine is reacted with sulfuric acid to form the oxazinomorpholine ring via cyclization.", "Step 4: The resulting product is isolated and purified by standard techniques." ] } | |

Número CAS |

1807938-68-6 |

Fórmula molecular |

C8H12N2O2 |

Peso molecular |

168.19 g/mol |

Nombre IUPAC |

(3S,9aS)-3,4,6,7,9,9a-hexahydro-1H-[1,4]oxazino[3,4-c][1,4]oxazine-3-carbonitrile |

InChI |

InChI=1S/C8H12N2O2/c9-3-8-4-10-1-2-11-5-7(10)6-12-8/h7-8H,1-2,4-6H2/t7-,8+/m0/s1 |

Clave InChI |

PWBQRVNCTNMAGL-JGVFFNPUSA-N |

SMILES isomérico |

C1COC[C@@H]2N1C[C@H](OC2)C#N |

SMILES |

C1COCC2N1CC(OC2)C#N |

SMILES canónico |

C1COCC2N1CC(OC2)C#N |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.